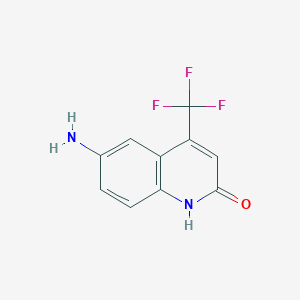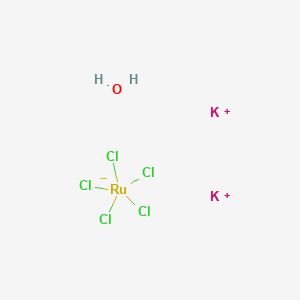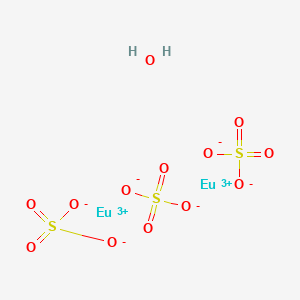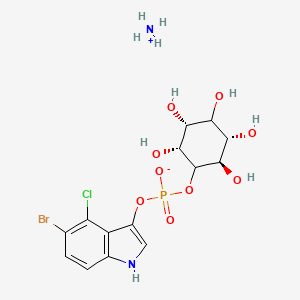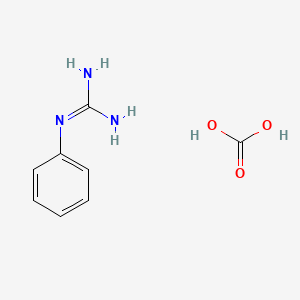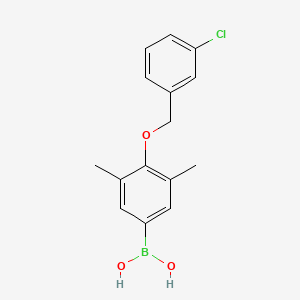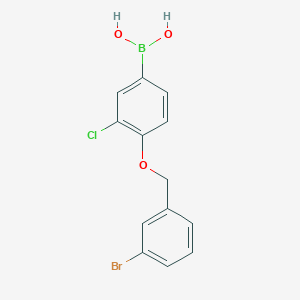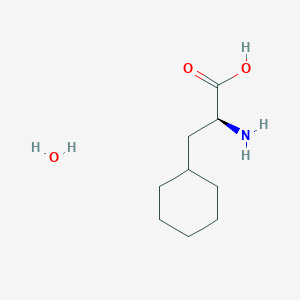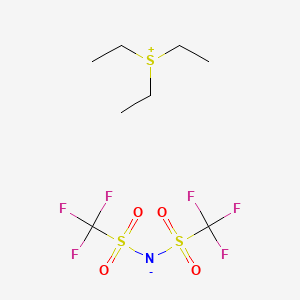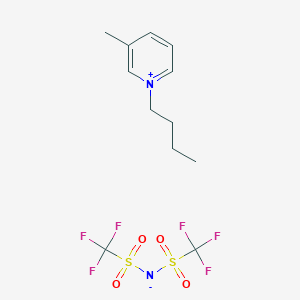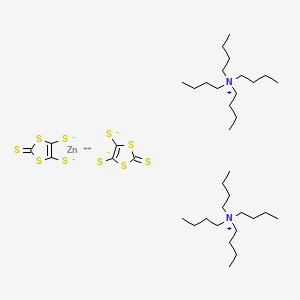
N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2) is a useful research compound. Its molecular formula is C38H72N2S10Zn and its molecular weight is 943 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Studies have developed new sterically demanding ligands containing biomimetic N3S2 cores, which have been synthesized to explore complexes with [ZnN3S2] cores in monomeric forms with trans-thiolate donor atoms. Such research is pivotal for understanding the coordination chemistry of zinc and its potential applications in catalysis, molecular recognition, and bioinorganic chemistry. For instance, Shaban, Puchta, and Eldik (2010) demonstrated the synthesis, characterization, and DFT calculations of five-coordinate Zinc(II) complexes containing sterically demanding bio-mimetic N3S2 ligands, which highlight the synthetic strategies and the electronic properties of these complexes (Shaban, Puchta, & Eldik, 2010).
Structural and Reactive Properties
Research on zinc thiolate complexes has revealed their structural and reactive properties, contributing to a deeper understanding of zinc's role in biological systems and its potential in material science. The reactivity of zinc thiolate bonds, for instance, has been investigated to understand their redox noninnocence and their relevance in bioinorganic sites, providing insights into oxidative organopolysulfide formation and S3 insertion, which are crucial for developing new materials and understanding biological zinc sites (Ballesteros & Tsui, 2019).
Applications in Molecular Electronics
The synthesis of polyfluoroalkylsulfanyl-substituted tetrathiafulvalene derivatives, through the reaction of specific zinc complexes, opens new avenues in the development of molecular electronics. These derivatives, due to their electrochemical properties and the ability to form cation radical salts, are significant for creating new electronic materials with potential applications in organic electronics and as molecular conductors (Nozdryn et al., 1997).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2) involves the reaction of zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) with N,N,N-tributylbutan-1-amine in a 2:1 molar ratio in the presence of a suitable solvent.", "Starting Materials": [ "Zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate)", "N,N,N-tributylbutan-1-amine", "Suitable solvent" ], "Reaction": [ "Add zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) and N,N,N-tributylbutan-1-amine in a 2:1 molar ratio to a suitable solvent.", "Stir the mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with a suitable solvent.", "Dry the product under vacuum to obtain N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2)." ] } | |
CAS番号 |
68449-38-7 |
製品名 |
N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2) |
分子式 |
C38H72N2S10Zn |
分子量 |
943 g/mol |
IUPAC名 |
zinc;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium |
InChI |
InChI=1S/2C16H36N.2C3H2S5.Zn/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 |
InChIキー |
ZBBYMGVOKYWSPO-UHFFFAOYSA-J |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



